molecular formula C21H26N6O5S B048563 Vardenafil oxopiperazine CAS No. 448184-58-5

Vardenafil oxopiperazine

Cat. No. B048563
M. Wt: 474.5 g/mol
InChI Key: YADSUUGYWVEDTR-UHFFFAOYSA-N
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Description

Vardenafil oxopiperazine is a compound related to Vardenafil, a phosphodiesterase-5 inhibitor. Its relevance lies in its connection to erectile dysfunction treatments, though it is not typically used for such purposes. The focus here is on its chemical and physical characteristics, excluding its pharmaceutical applications (Ashour, Rahman, & Kassem, 2014).

Synthesis Analysis

Vardenafil oxopiperazine is synthesized as a byproduct during the bulk drug synthesis of Vardenafil hydrochloride trihydrate. It is one of several impurities identified in this process (Reddy et al., 2012). The synthesis involves complex chemical reactions, where control over impurities is critical.

Molecular Structure Analysis

The molecular structure of Vardenafil oxopiperazine has been elucidated using mass spectrometry (MS), nuclear magnetic resonance (NMR), and other spectroscopic methods. These techniques reveal the detailed atomic arrangement and functional groups present in the molecule (Choi et al., 2008).

Chemical Reactions and Properties

While specific chemical reactions of Vardenafil oxopiperazine are not extensively documented, its related compound Vardenafil participates in reactions typical of phosphodiesterase-5 inhibitors. This includes interactions with cyclic guanosine monophosphate (cGMP) in the body. The compound's reactivity is likely influenced by its functional groups and molecular structure (Wang et al., 2008).

Physical Properties Analysis

The physical properties of Vardenafil oxopiperazine, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for understanding its behavior in different environments and potential applications. For Vardenafil, studies have shown detailed crystallographic data, which might be similar to its oxopiperazine analog (Wheatley et al., 2018).

Chemical Properties Analysis

The chemical properties, like reactivity, stability, and degradation, are closely tied to the molecular structure of Vardenafil oxopiperazine. These properties dictate how the compound interacts chemically and what transformations it might undergo under different conditions (Uslu et al., 2005).

Scientific Research Applications

Research shows that vardenafil is a potent PDE5 inhibitor, effectively improving sexual function in men with erectile dysfunction. This efficacy is seen in various populations, including those in Japan (K. Nagao et al., 2004) and as part of the ENDURANCE study (M. Rosenberg et al., 2009). Additionally, vardenafil has been explored for use in treating ischemic colitis in animal models, indicating its potential in vascular and platelet function-related applications (Mehmet Aziret et al., 2014).

Its effectiveness and tolerance are noted in various studies, including among men with diabetes mellitus or post-radical prostatectomy erectile dysfunction (G. Keating & L. Scott, 2003). Vardenafil has also been highlighted in the development of immunoassays for rapid screening in herbal products, demonstrating its relevance in detecting illegal additives (Jiebiao Guo et al., 2010).

Moreover, it has applications in treating conditions like pulmonary hypertension, showcasing antioxidant effects and improvements in lung inflammation and function in both animal models and human studies (J. Tanus-Santos, 2013), (You-fei Fan et al., 2013).

properties

IUPAC Name

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADSUUGYWVEDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347796
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vardenafil oxopiperazine

CAS RN

448184-58-5
Record name Vardenafil oxopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARDENAFIL OXOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
VV Reddy, MV Naga Brahmeswara Rao… - Synthetic …, 2012 - Taylor & Francis
… the bulk drug synthesis of vardenafil hydrochloride trihydrate, six related substances (impurities), vardenafil dimer, vardenafil N-oxide, vardenafil glycene, vardenafil oxopiperazine, …
Number of citations: 7 www.tandfonline.com
M Tachi, S Kobayashi, K Tomita, T Tanahashi… - … of Chromatography A, 2022 - Elsevier
… or vardenafil oxopiperazine, … , vardenafil oxopiperazine instead of sildenafil dimer was added to the herbal sample and subjected to the clustering as well. Only vardenafil oxopiperazine …
Number of citations: 3 www.sciencedirect.com
M Tachi, S Kobayashi, K Tomita, T Tanahashi… - Ms Data for Screening … - papers.ssrn.com
… sildenafil dimer or vardenafil oxopiperazine, and 4 mL of methanol was added… Subsequently, vardenafil oxopiperazine instead of sildenafil dimer was … Only vardenafil oxopiperazine 322 …
Number of citations: 0 papers.ssrn.com
ORC Gheorghiu, AM Ciobanu, CM Guțu… - Molecules, 2023 - mdpi.com
… Other PDE-5 inhibitors, such as avanafil, vardenafil, and two vardenafil analogs (piperidinovardenafil or pseudovardenafil and vardenafil oxopiperazine), were detected in certain …
Number of citations: 7 www.mdpi.com
NB Bujang, CF Chee, CH Heh… - Food Additives & …, 2017 - Taylor & Francis
Adulteration of herbal health supplements with phosphodiesterase-5 (PDE-5) inhibitors and their analogues is becoming a worldwide problem. The aim of this study was to investigate …
Number of citations: 71 www.tandfonline.com
B Nur Baizura - 2018 - studentsrepo.um.edu.my
Adulteration of herbal health supplements (HHSs) with phosphodiesterase-5 (PDE-5) inhibitors and their analogues is becoming a worldwide problem. These HHSs are marketed for …
Number of citations: 2 studentsrepo.um.edu.my
NB Bujang - 2018 - search.proquest.com
Adulteration of herbal health supplements (HHSs) with phosphodiesterase-5 (PDE-5) inhibitors and their analogues is becoming a worldwide problem. These HHSs are marketed for …
Number of citations: 0 search.proquest.com
MA Gouda - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
… Furthermore, vardenafil oxopiperazine 102 was prepared from 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)-benzenesulfonyl chloride 12 by the …
Number of citations: 3 onlinelibrary.wiley.com

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